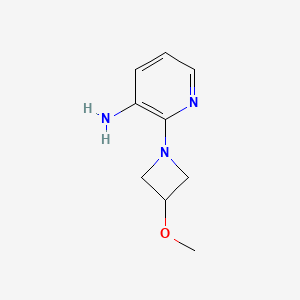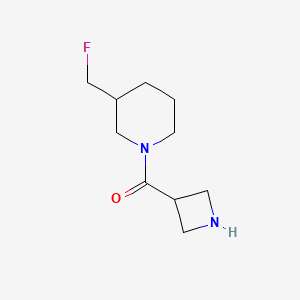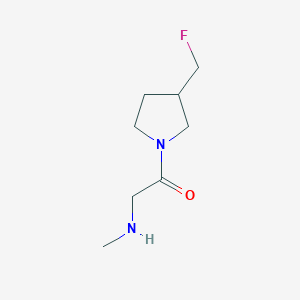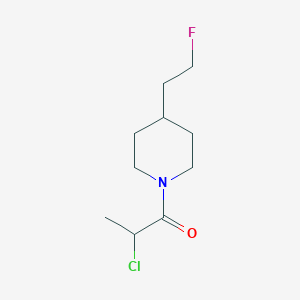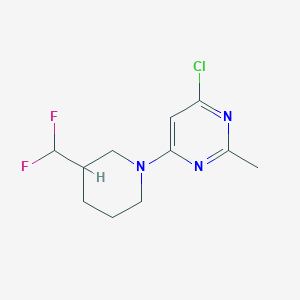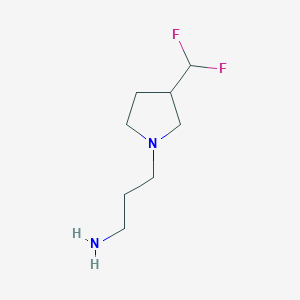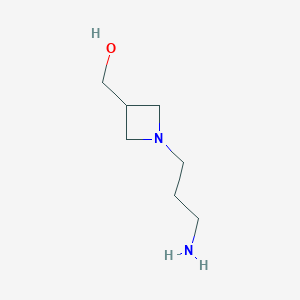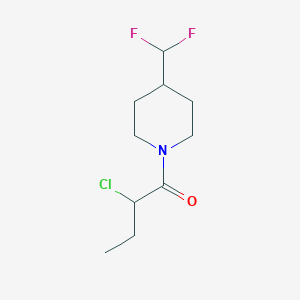
2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine
説明
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a chlorine atom and at the 3rd position by a 3-(difluoromethyl)pyrrolidin-1-yl group.科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Condensed Pyrrolo[b]pyrazines : Research shows that certain reactions involving dichloropyrazines can lead to the formation of condensed pyrrolo[b]pyrazines. This is achieved by reacting 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, followed by heating in pyridine to cause intramolecular cyclization (Volovenko & Dubinina, 1999).
Synthesis of Pyrazinyl-imidazo[1,2-a]pyridines : A study details a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines. The process involves treating 2-Chloro-6-[(Z)-2-ethoxyethenyl]pyrazine with N-bromosuccinimide, followed by treatment with various 2-aminopyridines (Collins Michael Raymond et al., 2010).
Iron(II) and Cobalt(II) Complexes Involving Pyrazines : This research explores the synthesis of various pyrazine derivatives, including 2,6-di(pyrid-2-yl)pyrazine and their homoleptic iron(II) and cobalt(II) complexes. The study investigates the electrochemical properties and spin states of these complexes (Cook, Tuna & Halcrow, 2013).
Applications in Material Science
- Regioselective Synthesis of Dipyrrolopyrazine (DPP) Derivatives : Dipyrrolopyrazine, a derivative of pyrazine, is significant in organic optoelectronic materials. The study presents efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which are potential candidates for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).
Corrosion Inhibition
- Surface Protection Activities of Pyridazine Derivatives : This study investigates the potential of various pyridazine derivatives to protect mild steel surfaces and inhibit corrosion in hydrochloric acid. It includes the exploration of 3-chloropyridazine derivatives and their effectiveness in forming protective films on steel surfaces (Olasunkanmi, Mashuga & Ebenso, 2018).
Antimicrobial and Antitumor Activities
Antibacterial Activity of Pyrazine Derivatives : A study conducted on new pyrazine and pyridine derivatives showed that they exhibit antibacterial activity. These compounds were tested for their tuberculostatic activity and showed effectiveness towards anaerobic bacteria (Foks et al., 2005).
Synthesis and Evaluation of Antitumor Thiadiazoles : A reaction involving 2-amino-1,3,4-thiadiazole led to the synthesis of various derivatives, which were then tested for their antitumor and antioxidant activities. This research indicates the potential of these compounds in the development of new therapeutics (Hamama et al., 2013).
作用機序
特性
IUPAC Name |
2-chloro-3-[3-(difluoromethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZJEULPFTFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


